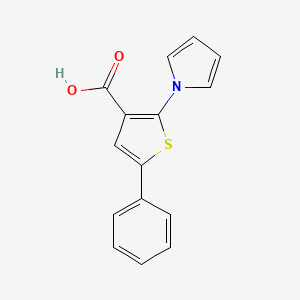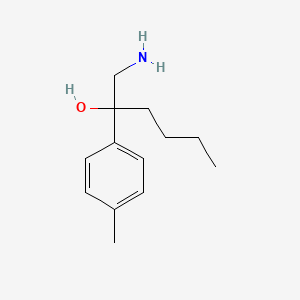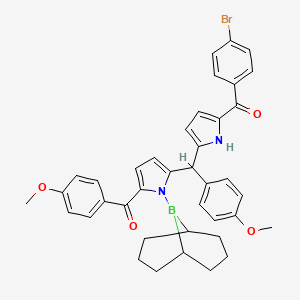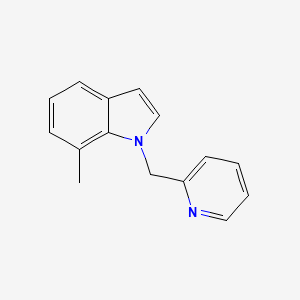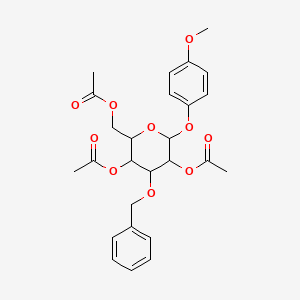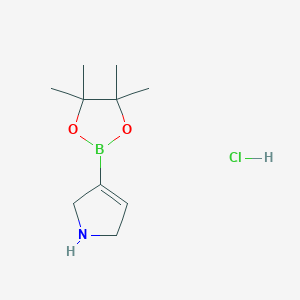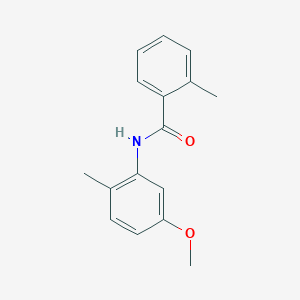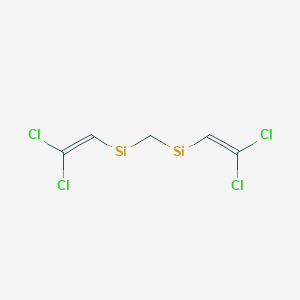
CID 78064317
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis[(2,2-dichloroethenyl)silane] is a chemical compound with the molecular formula C5H8Cl4Si2 It is a silane derivative characterized by the presence of two 2,2-dichloroethenyl groups attached to a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylenebis[(2,2-dichloroethenyl)silane] can be synthesized through the reaction of dichlorosilanes with appropriate reagents. One common method involves the reaction of dichlorosilanes with methylene chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methylenebis[(2,2-dichloroethenyl)silane] involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized to maximize yield and minimize waste, ensuring cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis[(2,2-dichloroethenyl)silane] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bonds in the 2,2-dichloroethenyl groups can participate in addition reactions with nucleophiles or electrophiles.
Polymerization: The compound can undergo polymerization reactions to form silane-based polymers with unique properties.
Common Reagents and Conditions
Common reagents used in the reactions of methylenebis[(2,2-dichloroethenyl)silane] include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Catalysts: Such as platinum or palladium catalysts for polymerization reactions.
Major Products Formed
The major products formed from the reactions of methylenebis[(2,2-dichloroethenyl)silane] depend on the specific reaction conditions and reagents used. Common products include substituted silanes, silane-based polymers, and various organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Methylenebis[(2,2-dichloroethenyl)silane] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of methylenebis[(2,2-dichloroethenyl)silane] involves its ability to form stable bonds with various substrates. The compound’s reactivity is primarily due to the presence of the 2,2-dichloroethenyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodimethylsilane: Another silane derivative with similar reactivity but different functional groups.
Methylenebis(phosphonic dichloride): A compound with similar structural features but different chemical properties and applications.
Uniqueness
Methylenebis[(2,2-dichloroethenyl)silane] is unique due to its specific combination of 2,2-dichloroethenyl groups and a methylene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C5H4Cl4Si2 |
|---|---|
Molekulargewicht |
262.1 g/mol |
InChI |
InChI=1S/C5H4Cl4Si2/c6-4(7)1-10-3-11-2-5(8)9/h1-2H,3H2 |
InChI-Schlüssel |
UKWVWDJDHBAUAD-UHFFFAOYSA-N |
Kanonische SMILES |
C([Si]C=C(Cl)Cl)[Si]C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



